molecular formula C25H17Cl2FN6O2S2 B3008082 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide CAS No. 391898-61-6

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide

Cat. No. B3008082
CAS RN: 391898-61-6
M. Wt: 587.47
InChI Key: VXTSRKZMLFVKJN-UHFFFAOYSA-N
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Description

The compound "N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide" is a structurally complex molecule that appears to be related to a class of compounds known for their antitumor properties. The benzothiazole moiety, in particular, is a common feature in molecules that have shown potent and selective inhibitory activity against various cancer cell lines. For instance, a related compound, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, has demonstrated significant antiproliferative activity, particularly against lung, colon, and breast cancer cell lines .

Synthesis Analysis

The synthesis of benzothiazole analogs typically involves the reaction of o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions . This method allows for the introduction of various substituents into the benzothiazole ring, which can significantly affect the biological activity of the resulting compounds. The synthesis of the compound would likely follow a similar pathway, with additional steps to incorporate the triazole and benzamide functionalities.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be quite complex, with the potential for conformational disorder in the fused six-membered rings, as observed in related compounds . The presence of multiple substituents, such as fluorine atoms or chlorophenyl groups, can influence the overall conformation and, consequently, the biological activity of the molecule. The triazole ring, in particular, could contribute to the molecule's ability to form supramolecular aggregates through hydrogen bonding or π-π stacking interactions.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions, depending on the functional groups present in the molecule. The amide linkage in the benzamide moiety could be involved in hydrogen bonding, affecting the solubility and reactivity of the compound. Additionally, the presence of halogen substituents, such as fluorine or chlorine, could make the molecule susceptible to nucleophilic substitution reactions, which could be exploited in further chemical modifications or in the mechanism of action against cancer cells.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of both polar (amide, triazole) and nonpolar (benzothiazole, dichlorophenyl) regions in the molecule suggests that it could have amphiphilic characteristics, affecting its solubility in different solvents. The molecular weight, melting point, and other physicochemical parameters would be important for determining the compound's suitability for use in various applications, including medicinal chemistry and drug development. The specific substituents and their positions on the benzothiazole and benzamide rings are likely to have a significant impact on these properties.

Scientific Research Applications

Antimicrobial Applications

Microwave-induced synthesis of fluorobenzamides containing thiazole and related structures has shown promising antimicrobial activities. Desai et al. (2013) synthesized 5-arylidene derivatives bearing a fluorine atom, which exhibited significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains, highlighting the potential of these compounds as antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Anticancer Applications

The synthesis and evaluation of 4-thiazolidinones containing the benzothiazole moiety for anticancer activity have been a focus of research, indicating the structural relevance to the queried compound. Havrylyuk et al. (2010) reported that certain novel 4-thiazolidinones exhibited anticancer activity against various cancer cell lines, including leukemia, melanoma, and lung cancer, suggesting a potential avenue for the development of new anticancer therapies (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Cl2FN6O2S2/c26-16-10-9-14(11-17(16)27)34-21(12-29-23(36)15-5-1-2-6-18(15)28)32-33-25(34)37-13-22(35)31-24-30-19-7-3-4-8-20(19)38-24/h1-11H,12-13H2,(H,29,36)(H,30,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTSRKZMLFVKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)SCC(=O)NC4=NC5=CC=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Cl2FN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

587.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide

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